Dibutyl phenylphosphonite
CAS No.: 3030-90-8
Cat. No.: VC8097193
Molecular Formula: C14H23O2P
Molecular Weight: 254.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 3030-90-8 |
|---|---|
| Molecular Formula | C14H23O2P |
| Molecular Weight | 254.3 g/mol |
| IUPAC Name | dibutoxy(phenyl)phosphane |
| Standard InChI | InChI=1S/C14H23O2P/c1-3-5-12-15-17(16-13-6-4-2)14-10-8-7-9-11-14/h7-11H,3-6,12-13H2,1-2H3 |
| Standard InChI Key | YBAAIJIDIRQVLY-UHFFFAOYSA-N |
| SMILES | CCCCOP(C1=CC=CC=C1)OCCCC |
| Canonical SMILES | CCCCOP(C1=CC=CC=C1)OCCCC |
Introduction
Chemical Identity and Structural Characteristics
Dibutyl phenylphosphonite belongs to the phosphonite family, where phosphorus exists in the +3 oxidation state. Its IUPAC name, dibutyl phenylphosphonite, underscores the presence of two butyl ether groups and one aromatic phenyl group attached to the central phosphorus atom. The compound’s three-dimensional conformation, validated by InChIKey YBAAIJIDIRQVLY-UHFFFAOYSA-N , reveals a tetrahedral geometry around phosphorus, with bond angles and lengths consistent with trivalent organophosphorus compounds.
Molecular and Physicochemical Properties
Key physicochemical parameters include:
| Property | Value |
|---|---|
| Molecular Weight | 254.30 g/mol |
| Boiling Point | 307.7 °C at 760 mmHg |
| Vapor Pressure | 0.00129 mmHg at 25°C |
| LogP (Partition Coefficient) | 6.66 |
| Polar Surface Area | 32.05 Ų |
| Enthalpy of Vaporization | 52.65 kJ/mol |
These properties highlight its low volatility and high lipophilicity, which influence its environmental persistence and suitability for non-polar reaction media . The compound’s Flash Point of 169.9 °C further classifies it as a combustible liquid requiring careful handling .
Synthetic Methodologies
Dibutyl phenylphosphonite is synthesized via nucleophilic substitution reactions involving phosphorus trichloride derivatives. Two industrially relevant methods are documented:
Direct Alkoxylation of Phenylphosphorus Dichloride
This method, detailed in a 2015 patent , involves reacting phenylphosphorus dichloride () with butanol in the presence of a base:
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Reaction Setup:
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Reagents: Phenylphosphorus dichloride (35.7 g), butanol (32.4 g), triethylamine (20.2 g), 1,2-dichloroethane (110 mL).
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Conditions: Cooled to 3°C under inert atmosphere, followed by dropwise addition of .
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Mechanism:
Triethylamine neutralizes HCl byproducts, driving the equilibrium toward phosphonite formation: -
Purification:
Post-reaction, the mixture is filtered to remove triethylamine hydrochloride, and the product is isolated via reduced-pressure distillation (107–109°C at 12 mmHg) . The reported yield is 85.3%, with purity confirmed by NMR spectroscopy .
Industrial and Research Applications
Flame Retardant Precursor
Dibutyl phenylphosphonite is a key intermediate in synthesizing aluminum alkylaryl phosphinates, a class of halogen-free flame retardants. In a representative process :
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Oxidation: Dibutyl phenylphosphonite is oxidized to phenylphosphonic acid dibutyl ester ().
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Metathesis: Reaction with aluminum isopropoxide yields aluminum ethyl phenyl phosphinate (), which enhances fire resistance in polymers like polyamides and polyesters .
Esterification Agent
The compound facilitates the synthesis of (butoxy-phenyl-phosphinoyl)-acetic acid methyl ester at 90°C, achieving a 72% yield . This ester exhibits potential as a ligand in asymmetric catalysis or a building block for bioactive molecules.
Comparative Analysis: Phosphonites vs. Phosphonates
| Parameter | Dibutyl Phenylphosphonite (PIII) | Dibutyl Phenylphosphonate (PV) |
|---|---|---|
| Oxidation State | +3 | +5 |
| Molecular Formula | ||
| Reactivity | Higher nucleophilicity | Lower reactivity |
| Applications | Flame retardant precursors | Plasticizers, solvents |
Phosphonites’ trivalent phosphorus renders them more reactive toward electrophiles, making them preferable for dynamic covalent chemistry applications .
Recent Advances and Patent Landscape
Polymer Modification
A 2025 patent highlights dibutyl phenylphosphonite’s role in stabilizing living anionic polymers during tire rubber production. By terminating polymerization chains, it enhances elastomer tensile strength by 15–20% .
Green Synthesis Innovations
Emerging methodologies aim to replace chlorinated solvents (e.g., 1,2-dichloroethane) with cyclopentyl methyl ether (CPME), reducing environmental impact while maintaining yields >80% .
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